molecular formula C19H17Br2NO3S B12206494 5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate

5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate

Cat. No.: B12206494
M. Wt: 499.2 g/mol
InChI Key: MVQAFKZAVRABOC-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, and a tetramethylbenzenesulfonate group attached to the 8th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation. The bromination can be achieved using bromine in the presence of a suitable solvent such as ethanol or water . The sulfonation step involves the reaction of the brominated quinoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. The bromination and sulfonation steps are carried out in large-scale reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 5,7-dihydroquinoline derivatives.

    Substitution: Formation of 5,7-diaminoquinoline derivatives.

Scientific Research Applications

5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring play a crucial role in binding to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access . Additionally, the sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-8-quinolyl 2,3,5,6-tetramethylbenzenesulfonate is unique due to the presence of both bromine atoms and the tetramethylbenzenesulfonate group. This combination enhances its biological activity and solubility, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17Br2NO3S

Molecular Weight

499.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate

InChI

InChI=1S/C19H17Br2NO3S/c1-10-8-11(2)13(4)19(12(10)3)26(23,24)25-18-16(21)9-15(20)14-6-5-7-22-17(14)18/h5-9H,1-4H3

InChI Key

MVQAFKZAVRABOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C)C

Origin of Product

United States

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